

Commercial Suppliers and Technical Guide for Repaglinide M2-D5 in Research

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Compound of Interest

Compound Name: Repaglinide M2-D5

Cat. No.: B12374705

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of **Repaglinide M2-D5**, a deuterated metabolite of the anti-diabetic drug Repaglinide. This document is intended to assist researchers in sourcing this stable isotope-labeled compound for use in metabolic, pharmacokinetic, and analytical studies.

Introduction to Repaglinide and its M2 Metabolite

Repaglinide is a short-acting insulin secretagogue used for the treatment of type 2 diabetes. It stimulates insulin release from pancreatic β -cells by closing ATP-dependent potassium channels.[1] The metabolism of Repaglinide is extensive, primarily occurring in the liver through oxidation and glucuronidation.[2] The major metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a piperidine ring hydroxylation product (M4).[3][4] The formation of these metabolites is primarily catalyzed by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[3] **Repaglinide M2-D5** is the deuterium-labeled version of the M2 metabolite and is a critical tool for researchers, often used as an internal standard in quantitative bioanalytical assays.

Commercial Suppliers of Repaglinide M2-D5

Several chemical suppliers specialize in providing stable isotope-labeled compounds for research purposes. The following table summarizes the known commercial suppliers of

Repaglinide M2-D5. Researchers are advised to contact the suppliers directly to obtain the most current Certificate of Analysis (COA) for detailed quantitative data.

Supplier	Product Name	Catalog Number	CAS Number	Availability
MedChemExpress (MCE)	Repaglinide M2-d5	HY-143810S	Not Available	Inquire
Aquigen Bio Sciences	Repaglinide M2 D5	AQ-R002722	Not Available	Custom Synthesis
Axios Research	Repaglinide M2 Metabolite-d4	AR-R01365	874908-12-0 (non-d)	Inquire

Quantitative Data and Specifications

While specific quantitative data such as purity and isotopic enrichment are lot-dependent and provided on the Certificate of Analysis, the following table outlines the general chemical properties of **Repaglinide M2-D5**.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₁ D ₅ N ₂ O ₆	
Molecular Weight	489.62 g/mol	
Deuterium Incorporation	D5	
Appearance	White to off-white solid	General observation
Storage	-20°C for long-term storage	General recommendation

Note on Certificate of Analysis (COA): A Certificate of Analysis is a critical document that accompanies the purchase of any research chemical. For **Repaglinide M2-D5**, the COA should provide the following information:

- Identity: Confirmed by methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

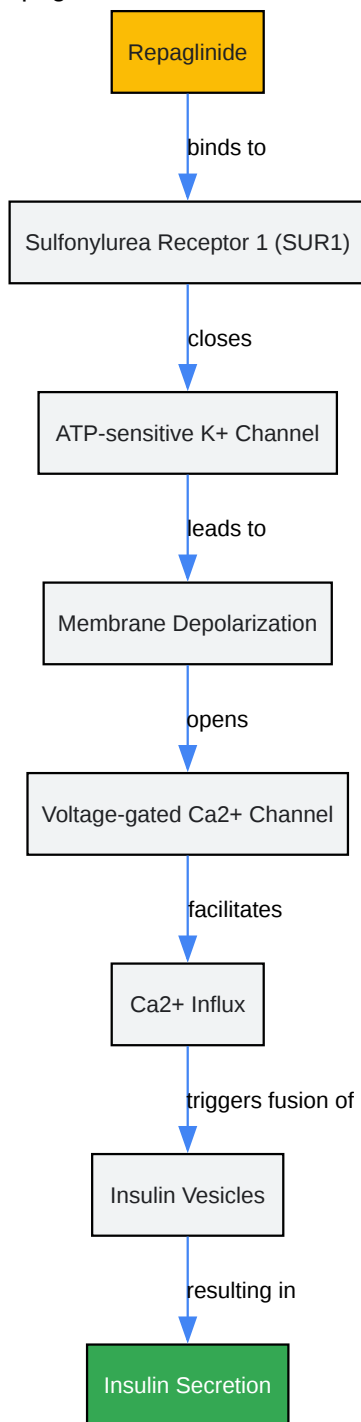
- Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), typically expressed as a percentage.
- Isotopic Enrichment: The percentage of molecules containing the desired number of deuterium atoms, often determined by Mass Spectrometry.
- Residual Solvents: Analysis of any remaining solvents from the synthesis process.
- Physical Appearance: A description of the compound's physical state and color.
-

Signaling and Metabolic Pathways

The primary mechanism of action of the parent drug, Repaglinide, involves the regulation of insulin secretion in pancreatic β -cells. The M2 metabolite is considered pharmacologically inactive. The metabolic pathway leading to the formation of the M2 metabolite is a key area of research in understanding the drug's disposition.

Repaglinide's Mechanism of Action

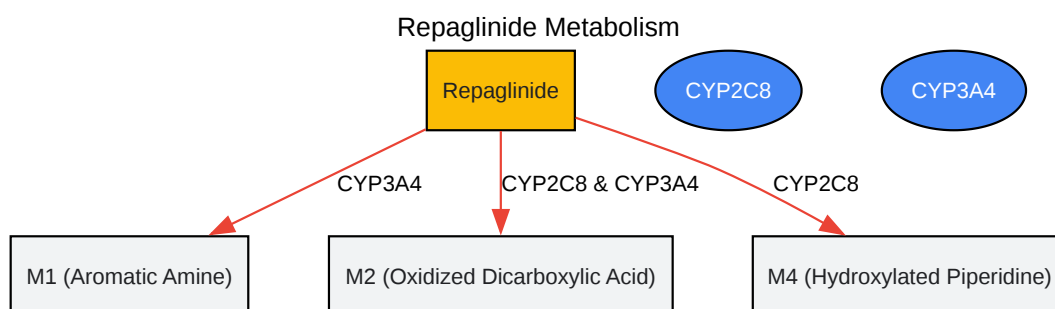
Repaglinide Mechanism of Action



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Caption: Repaglinide's action on pancreatic β -cells to stimulate insulin secretion.

Repaglinide Metabolic Pathway



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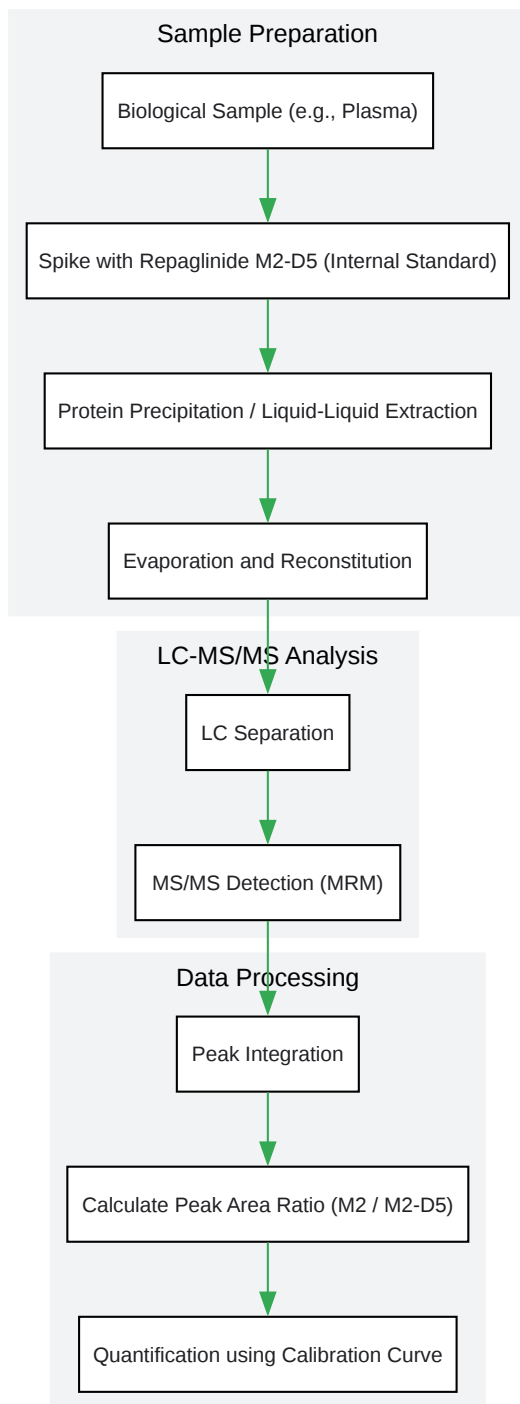
Caption: Major metabolic pathways of Repaglinide.

Experimental Protocols

Repaglinide M2-D5 is primarily used as an internal standard in bioanalytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of the M2 metabolite in biological matrices like plasma, urine, or in vitro metabolism samples.

General Experimental Workflow for Quantification of Repaglinide M2 using M2-D5

LC-MS/MS Workflow for Repaglinide M2 Quantification

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Caption: A typical workflow for quantifying Repaglinide M2 using its deuterated internal standard.

Detailed Methodologies

1. In Vitro Metabolism of Repaglinide

This protocol is adapted from studies investigating the enzymes responsible for Repaglinide metabolism.

- Objective: To determine the in vitro metabolism of Repaglinide and identify the metabolites formed.
- Materials:
 - Repaglinide
 - Human Liver Microsomes (HLMs) or recombinant CYP enzymes (CYP2C8, CYP3A4)
 - NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
 - Phosphate buffer (pH 7.4)
 - **Repaglinide M2-D5** (for use as an internal standard in analysis)
 - Acetonitrile or other suitable organic solvent
- Procedure:
 - Prepare a stock solution of Repaglinide in a suitable solvent (e.g., DMSO).
 - In a microcentrifuge tube, combine the phosphate buffer, HLM or recombinant CYP enzymes, and the NADPH regenerating system.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding the Repaglinide stock solution to the mixture.

- Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Terminate the reaction by adding a cold organic solvent, such as acetonitrile. This step also serves to precipitate the proteins.
- Spike the sample with a known concentration of **Repaglinide M2-D5** as an internal standard.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Quantification of Repaglinide M2 in Plasma

This protocol is a general representation based on published methods for the analysis of Repaglinide and its metabolites in biological fluids.

- Objective: To quantify the concentration of Repaglinide M2 in human plasma.
- Materials:
 - Human plasma samples
 - **Repaglinide M2-D5** (internal standard)
 - Acetonitrile
 - Formic acid
 - HPLC column (e.g., C18)
 - LC-MS/MS system
- Procedure:
 - Sample Preparation:
 - Thaw plasma samples on ice.

- To 100 μ L of plasma, add 10 μ L of **Repaglinide M2-D5** internal standard solution (of known concentration).
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for injection.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18, e.g., 2.1 x 50 mm, 1.8 μ m
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A suitable gradient to separate Repaglinide M2 from other components (e.g., 5% B to 95% B over 5 minutes).
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
 - Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM transitions:
 - Repaglinide M2: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by direct infusion of the M2 standard).

- **Repaglinide M2-D5**: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by direct infusion of the M2-D5 standard).
- Data Analysis:
 - Integrate the peak areas for both Repaglinide M2 and **Repaglinide M2-D5**.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve using known concentrations of Repaglinide M2 spiked into a blank matrix.
 - Determine the concentration of Repaglinide M2 in the unknown samples by interpolating from the calibration curve.

Conclusion

Repaglinide M2-D5 is an essential tool for researchers studying the metabolism and pharmacokinetics of Repaglinide. This guide provides a starting point for sourcing this compound and outlines the fundamental experimental approaches for its use. It is imperative for researchers to obtain lot-specific quantitative data from the supplier's Certificate of Analysis and to optimize analytical methods for their specific experimental needs. The provided diagrams and protocols offer a framework for designing and executing robust scientific investigations involving **Repaglinide M2-D5**.

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